4-(Dimethylamino)cinnamic acid
Overview
Description
4-(N,N-Dimethylamino) cinnamic acid is an organic compound with the molecular formula C11H13NO2. It is a derivative of cinnamic acid, where the amino group is substituted with a dimethylamino group. This compound is known for its yellow to beige crystalline powder form and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(N,N-Dimethylamino) cinnamic acid can be synthesized through the reaction of cinnamic acid with dimethylamine. The reaction typically involves the use of a catalyst such as N,N-dimethylformamide (DMF) and a dehydrating agent like thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization from ethanol .
Industrial Production Methods: In industrial settings, the production of 4-(Dimethylamino)cinnamic acid involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions: 4-(N,N-Dimethylamino) cinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming saturated derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated cinnamic acid derivatives.
Substitution: Various substituted cinnamic acid derivatives.
Scientific Research Applications
4-(N,N-Dimethylamino) cinnamic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)cinnamic acid involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group enhances its ability to participate in charge transfer interactions, which can affect various biochemical pathways. The compound’s effects are mediated through its binding to specific proteins and altering their activity .
Comparison with Similar Compounds
- 4-(Dimethylamino)cinnamaldehyde
- 4-Nitrocinnamic acid
- 4-Chlorocinnamic acid
- 4-Fluorocinnamic acid
Uniqueness: 4-(N,N-Dimethylamino) cinnamic acid is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its potential biological activities compared to other cinnamic acid derivatives .
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12(2)10-6-3-9(4-7-10)5-8-11(13)14/h3-8H,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNPVMCASGWEHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305412 | |
Record name | 4-(Dimethylamino)cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701305412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1552-96-1 | |
Record name | 4-(Dimethylamino)cinnamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1552-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Dimethylamino)cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701305412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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